molecular formula C26H20N4O3S B14991424 1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14991424
M. Wt: 468.5 g/mol
InChI Key: YDWYDFPSCXVTRP-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a benzothiazole moiety, and a dihydropyridazine core, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the benzothiazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with a suitable nucleophile.

    Construction of the dihydropyridazine core: This can be done through a condensation reaction involving hydrazine derivatives and diketones.

    Final coupling reaction: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in infected cells.

Comparison with Similar Compounds

1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse chemical and biological activities.

Properties

Molecular Formula

C26H20N4O3S

Molecular Weight

468.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C26H20N4O3S/c1-16-3-12-21-23(15-16)34-26(28-21)17-4-6-18(7-5-17)27-25(32)24-22(31)13-14-30(29-24)19-8-10-20(33-2)11-9-19/h3-15H,1-2H3,(H,27,32)

InChI Key

YDWYDFPSCXVTRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN(C=CC4=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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